molecular formula C7H13N3 B6226820 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine CAS No. 1248292-23-0

1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B6226820
CAS No.: 1248292-23-0
M. Wt: 139.2
InChI Key:
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Description

1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,4-dimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions depending on the nucleophile.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 3,5-Dimethyl-1H-pyrazol-4-amine
  • 1,3-Dimethyl-1H-pyrazol-5-amine

Comparison: 1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

CAS No.

1248292-23-0

Molecular Formula

C7H13N3

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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